Sarpagan-17-ol, also referred to as (16S,19Z)-Sarpagan-17-ol, is a naturally occurring indole alkaloid characterized by its complex structure and significant biological activities. The compound has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol. It is primarily derived from various plant sources, particularly those in the Apocynaceae family, and has been studied for its potential therapeutic effects, including its role as a modulator of gamma-aminobutyric acid receptors .
Sarpagan-17-ol is classified under indole alkaloids, which are a diverse group of compounds known for their varied biological activities. This specific alkaloid is found in several plant species, with notable concentrations in Rauwolfia and Gelsemium genera. The extraction of Sarpagan-17-ol from these plants typically involves solvent-based methods followed by purification techniques such as chromatography .
The synthesis of Sarpagan-17-ol involves several key steps:
The synthesis often starts with simpler indole derivatives, employing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction reactions. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.
The molecular structure of Sarpagan-17-ol features a complex arrangement typical of indole alkaloids, including multiple rings and functional groups that contribute to its biological functions. The specific stereochemistry at positions 16 and 19 is critical for its activity.
Sarpagan-17-ol can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and halogens or alkylating agents for substitution reactions. These transformations are essential for synthesizing derivatives that may exhibit enhanced biological activity .
The mechanism of action of Sarpagan-17-ol involves its interaction with neurotransmitter systems, particularly as a modulator of gamma-aminobutyric acid receptors. This interaction influences neurotransmission processes, potentially leading to effects such as sedation or anxiolysis.
Research indicates that Sarpagan-17-ol may alter receptor conformations or influence downstream signaling pathways associated with gamma-aminobutyric acid receptor activation, although detailed mechanistic studies are still ongoing .
Sarpagan-17-ol is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure.
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its structural integrity and purity during synthesis .
Sarpagan-17-ol has several scientific applications:
Cytochrome P450 monooxygenases (P450s) catalyze scaffold diversification in monoterpene indole alkaloid (MIA) biosynthesis, with sarpagan alkaloids like Sarpagan-17-ol (10-deoxysarpagine) requiring specific oxidative cyclizations. The sarpagan bridge formation involves C5-C16 bond formation, a reaction enabled by P450s that convert the precursor geissoschizine into polyneuridine aldehyde (PNA)—a direct precursor to Sarpagan-17-ol derivatives [1] [3]. These P450s (e.g., CYP71AY4 in Rauwolfia serpentina and CYP71AY5 in Gelsemium sempervirens) exhibit Michaelis-Menten kinetics with geissoschizine, with KM values of 22.5 µM and 35.3 µM, respectively [1]. The reaction proceeds via a high-energy iminium intermediate, facilitating ring closure that establishes the characteristic sarpagan pentacyclic scaffold [3].
Table 1: Kinetic Parameters of Key P450s in Sarpagan-17-ol Biosynthesis
Enzyme | Plant Source | Substrate | KM (µM) | Product |
---|---|---|---|---|
CYP71AY4 (RsSBE) | Rauwolfia serpentina | Geissoschizine | 22.5 | Polyneuridine aldehyde |
CYP71AY5 (GsSBE) | Gelsemium sempervirens | Geissoschizine | 35.3 | Polyneuridine aldehyde |
CYP71AY1 | Catharanthus roseus | Geissoschizine | Not quantifiable | Trace PNA |
SBE demonstrates a dual catalytic mechanism governed by substrate specificity:
The 19E ethylidene group in geissoschizine is critical for cyclization, as analogs like desmethylhirsuteine (lacking this side chain) are not accepted [1]. Structural analyses suggest a shared iminium intermediate directs outcomes: cyclization occurs in sarpagans, while aromatization dominates in β-carbolines due to electronic differences [3] [4].
SBE expression is tissue-specific and phylogenetically conserved:
Transcriptomic co-expression analyses (e.g., self-organizing maps) identified SBE candidates by linking them to strictosidine glucosidase (SGD) and geissoschizine synthase (GS) in gene clusters [1] [9]. Machine learning approaches applied to R. tetraphylla genomic data further revealed ADH (alcohol dehydrogenase) genes clustered with SBE, optimizing flux toward yohimbanes [9].
Table 2: Tissue-Specific Expression and Functions of SBE Homologs
Gene | Plant | Tissue Specificity | Alkaloid Pathway | Catalytic Efficiency |
---|---|---|---|---|
RsSBE | R. serpentina | Roots | Ajmaline | High (Kcat/KM = 4.2 × 10⁴ M⁻¹s⁻¹) |
GsSBE | G. sempervirens | Roots | Koumine | Moderate |
CrCYP71AY1 | C. roseus | Stems | Non-sarpagan MIAs | Low |
SBE homologs belong to the CYP71AY subfamily and share 40–78% amino acid identity across R. serpentina, G. sempervirens, and C. roseus [1] [3]. Despite homology, functional divergence occurred:
Table 3: Evolutionary Relationships of SBE Homologs
Enzyme | Plant | Amino Acid Identity vs. RsSBE | Primary Function | Reaction Preference |
---|---|---|---|---|
RsSBE | R. serpentina | 100% | Cyclization | Geissoschizine → PNA |
GsSBE | G. sempervirens | 62% | Cyclization | Geissoschizine → PNA |
CrCYP71AY1 | C. roseus | 78% | Aromatization | β-carboline oxidation |
Sarpagan-17-ol biosynthesis involves spatially coordinated enzymes to sequester unstable intermediates:
Transient expression in Nicotiana benthamiana confirmed channeling: co-infiltration of SGD, GS, SBE, PNAE, and vinorine synthase enabled vinorine (ajmaline precursor) production, while omitting SBE abolished flux [1] [9]. This metabolon-like organization prevents decomposition of reactive intermediates (e.g., strictosidine aglycone) and crosstalk with β-carboline pathways [8] [9].
Table 4: Key Intermediates and Channeling Mechanisms in Sarpagan-17-ol Biosynthesis
Intermediate | Enzyme Complex | Channeling Mechanism | Biological Role |
---|---|---|---|
Strictosidine aglycone | SGD-GS-SBE metabolon | Electrostatic guidance | Prevents protein cross-linking |
Geissoschizine | GS-SBE complex | Substrate tunneling | Ensures efficient cyclization |
Polyneuridine aldehyde | SBE-PNAE complex | Microsomal sequestration | Directs ajmaline/yohimbane formation |
Comprehensive List of Sarpagan-17-ol and Derivatives
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